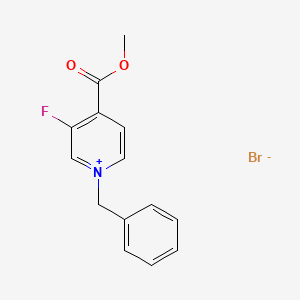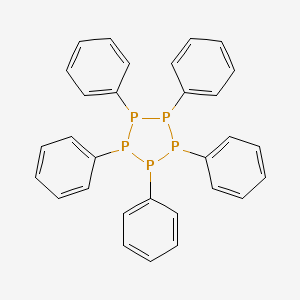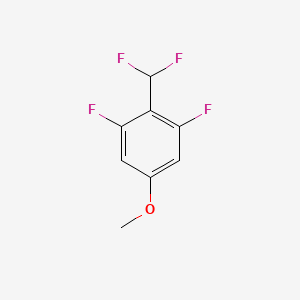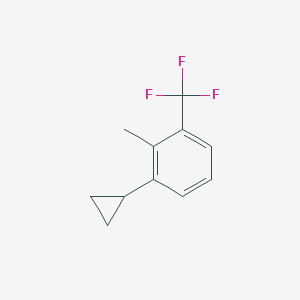
N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is a chemical compound with the molecular formula C19H33NO2 and a molecular weight of 307.478. It is also known by its IUPAC name, N-(2,6-dicyclohexyloxan-4-yl)acetamide. This compound is characterized by the presence of an acetylamino group and two cyclohexyl groups attached to a tetrahydropyrane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the reaction of 2,6-dicyclohexyl-tetrahydropyrane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can undergo substitution reactions where the acetylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The cyclohexyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide
- 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine
Uniqueness
4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane is unique due to its specific structural features, including the presence of two
Propiedades
Número CAS |
1159826-02-4 |
|---|---|
Fórmula molecular |
C19H33NO2 |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
N-(2,6-dicyclohexyloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |
Clave InChI |
RDROZMXLWOJMJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
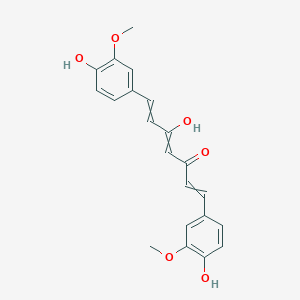
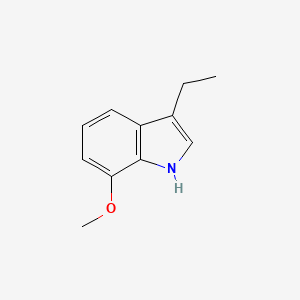

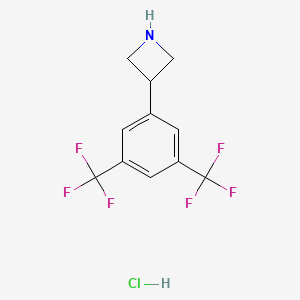
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
